molecular formula C16H18FN3O4 B2755255 6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171189-33-5

6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2755255
CAS No.: 1171189-33-5
M. Wt: 335.335
InChI Key: GRTDIKFAGPZVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a fused pyrrolo-pyrimidine scaffold. Its structure features a 3-fluorophenyl substituent at position 4 and a 2,2-dimethoxyethyl group at position 4.

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-4-3-5-10(17)6-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDIKFAGPZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,2-Dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrrolo[3,4-d]pyrimidine core structure with several substituents that may influence its biological activity. The presence of a fluorophenyl group and a dimethoxyethyl chain are particularly noteworthy for their potential effects on pharmacokinetics and receptor interactions.

Molecular Formula

  • Molecular Formula : C15_{15}H18_{18}F N3_{3}O2_{2}
  • Molecular Weight : 273.32 g/mol

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects.

  • Antioxidant Activity :
    • Compounds in the pyrrolo[3,4-d]pyrimidine class have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
  • Anticancer Potential :
    • Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation.

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical family:

  • U-89843 : A related pyrrolo[2,3-d]pyrimidine demonstrated significant antioxidant properties and was effective in animal models for lung inflammation. It showed positive results in in vitro assays measuring DNA repair mechanisms following oxidative damage .
  • In Vivo Studies : In animal models, compounds structurally similar to this compound were evaluated for their therapeutic efficacy against inflammatory diseases and cancer progression.

Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntioxidantU-89843Scavenges free radicals; protects against oxidative stress
Anti-inflammatoryVariousInhibits cytokines; reduces inflammation markers
AnticancerSimilar derivativesInduces apoptosis; inhibits tumor growth

Comparison with Similar Compounds

Analysis :

  • Position 4 : The 3-fluorophenyl group in the target compound may confer stronger π-π stacking interactions compared to 4-hydroxyphenyl analogs (e.g., compound A in ), which prioritize hydrogen bonding .

Physical and Chemical Properties

Spectral and physical data for analogs highlight substituent-driven trends:

Property Target Compound (Inferred) 6-Butyl-4-(3-Fluorophenyl) Analog 4-Hydroxyphenyl-6-Benzyl Analog
Melting Point ~210–230°C (estimated) Not reported Not reported
FTIR Peaks Expected: ~1680 cm⁻¹ (C=O), 2950 (sp³ C-H) Similar backbone 1680 cm⁻¹ (C=O), 3455 (NH)
Synthetic Yield Not reported Not reported 70–87% (hydroxyphenyl analogs)

Key Observations :

  • The dimethoxyethyl group may lower melting points compared to rigid aromatic substituents (e.g., benzyl) due to reduced crystallinity.
  • FTIR signatures (C=O at ~1680 cm⁻¹, NH at ~3455 cm⁻¹) are conserved across the DHPM family, confirming structural integrity .

Q & A

Q. What are the optimal synthetic routes for 6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with cyclization of substituted pyrimidine precursors. For example, cyclocondensation of barbituric acid derivatives with fluorophenyl-containing amines under acidic conditions (e.g., HCl/EtOH) is a common approach. Optimizing reaction time (24–48 hours), temperature (70–90°C), and solvent polarity (e.g., DMF or THF) can enhance yield (>70%) . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For instance, the 3-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.5 ppm) and a fluorine-coupled ¹³C signal (~162 ppm) .
  • X-ray Crystallography : Resolve the bicyclic pyrrolo-pyrimidine core and substituent orientations. Similar compounds show fused-ring torsion angles of 5–10°, confirming planarity .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (expected ~430–440 g/mol) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with pyrrolo-pyrimidine derivatives’ known activities:
  • Kinase Inhibition : Test against kinases (e.g., Aurora A or CDKs) using fluorescence polarization assays .
  • Receptor Binding : Screen for dopamine or serotonin receptor affinity via radioligand displacement (e.g., ³H-spiperone for D₂ receptors) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 2- or 4-fluoro) or dimethoxyethyl groups (e.g., methoxy-to-ethoxy). Compare bioactivity shifts using dose-response curves .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets. Prioritize analogs with improved ΔG values (<−8 kcal/mol) .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

  • Methodological Answer :
  • Dynamic NMR : Monitor temperature-dependent shifts (e.g., −40°C to 25°C) to detect slow-exchange tautomers (e.g., lactam-lactim forms) .
  • VT-XRD : Variable-temperature X-ray diffraction identifies conformational flexibility in the tetrahydro-pyrrolo ring .

Q. How can contradictory data on biological activity across studies be reconciled?

  • Methodological Answer :
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Interference : Use LC-MS to rule out compound degradation in cell-based assays .
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Methodological Answer :
  • Rodent Models : Test in Parkinson’s (6-OHDA lesion) or depression (forced swim test) models. Dose at 10–50 mg/kg (oral) and monitor dopamine/metabolite levels via microdialysis .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and CNS penetration (brain/plasma ratio) .

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .
  • Circular Dichroism : Validate absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Q. What computational strategies predict off-target interactions and metabolic pathways?

  • Methodological Answer :
  • QSAR Modeling : Train models on PubChem datasets to predict CYP450 metabolism (e.g., CYP3A4 liability) .
  • PharmaAI : Use AI platforms (e.g., Schrödinger’s Phase) to simulate off-target binding to GPCRs or ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.